Potassium hydroxycitrate tribasic monohydrate

Description

Systematic IUPAC Nomenclature and Structural Descriptors

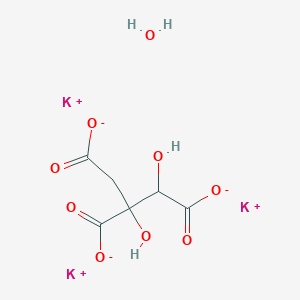

The IUPAC name for potassium hydroxycitrate tribasic monohydrate is potassium;3-carboxy-2,3,5-trihydroxy-5-oxopentanoate monohydrate . Its structure features a central pentanoate backbone with hydroxyl, carboxyl, and oxo functional groups, coordinated to three potassium ions and one water molecule (Figure 1).

Structural representations :

- SMILES : $$ \text{[K+].[K+].[K+].OC(C([O-])=O)C(O)(CC([O-])=O)C([O-])=O} $$

- InChI : $$ \text{1S/C}6\text{H}8\text{O}8 \cdot 3\text{K.H}2\text{O/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H_2/q;3*+1;;/p-3} $$

The hydrated form increases molecular stability, as evidenced by its crystalline solid state and hygroscopic properties.

CAS Registry Number and Alternative Synonyms

CAS Registry Number : 232281-44-6.

Synonyms :

- Hydroxycitric acid tripotassium salt monohydrate

- Potassium 3,4-dicarboxy-3,4-dihydroxybutanoate

- Tripotassium hydroxycitrate monohydrate

| Synonym Source | Examples |

|---|---|

| PubChem | This compound |

| ChemicalBook | Hydroxy Citric Acid Potassium Salt |

| Sigma-Aldrich | Hydroxycitric acid tripotassium salt |

Molecular Formula and Weight Analysis

The anhydrous form has the formula $$ \text{C}6\text{H}7\text{KO}8 $$ and a molecular weight of 246.21 g/mol. The monohydrate form ($$ \text{C}6\text{H}5\text{K}3\text{O}8 \cdot \text{H}2\text{O} $$) includes one water molecule, resulting in a molecular weight of 340.41 g/mol.

| Property | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}7\text{KO}_8 $$ | $$ \text{C}6\text{H}5\text{K}3\text{O}8 \cdot \text{H}_2\text{O} $$ |

| Molecular Weight (g/mol) | 246.21 | 340.41 |

| Key Features | Less stable, hygroscopic | Enhanced stability |

The monohydrate’s crystalline structure facilitates its use in analytical and pharmaceutical applications.

Properties

IUPAC Name |

tripotassium;1,2-dihydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8.3K.H2O/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWTUIGEYIIJX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

pH Optimization

Maintaining a pH above 8.5 during neutralization ensures the carboxylate groups remain deprotonated, reducing lactone formation. Post-synthesis, the product is stored in alkaline buffers (pH 9.0–10.0) to enhance shelf-life.

Solvent Selection

Aqueous ethanol (30–50% v/v) is preferred for crystallization, as it reduces water activity and suppresses lactonization. Ethanol also improves crystal morphology, facilitating filtration and drying.

Purification and Analytical Validation

Chromatographic Purification

Crude potassium hydroxycitrate is purified via reverse-phase HPLC using a C18 column and 10 mM sulfuric acid as the mobile phase. Hydroxycitrate elutes at 4.7 minutes, distinct from its lactone (Rt = 6.2 minutes).

HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | Ultracarb 5µ ODS |

| Flow Rate | 0.7 mL/sec |

| Detection | UV 214 nm |

| Injection Volume | 10 µL |

Spectroscopic Characterization

-

FT-IR: Peaks at 1580 cm⁻¹ (carboxylate C=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm the monohydrate structure.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Potassium hydroxycitrate tribasic monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving this compound typically occur in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce different potassium salts .

Scientific Research Applications

Treatment of Kidney Stones

One of the most significant applications of potassium hydroxycitrate is in the prevention and treatment of calcium oxalate kidney stones. Clinical studies have demonstrated that KOHCit can increase urinary citrate levels, which helps to inhibit stone formation by complexing calcium ions and reducing urinary saturation of calcium oxalate .

- Mechanism of Action : KOHCit acts by increasing urinary citrate, which serves as an inhibitor for calcium oxalate crystallization. This is particularly beneficial for patients with hypocitraturia (low urinary citrate) and hypercalciuria (high urinary calcium) .

- Case Study : A study involving patients with a history of kidney stones showed that administration of KOHCit significantly reduced stone recurrence rates over a period of several months. The results indicated a marked improvement in urinary citrate levels following treatment .

Weight Management

KOHCit has also been studied for its potential role in weight management. Hydroxycitric acid, a component of KOHCit, has been linked to appetite suppression and inhibition of fat storage by modulating lipid metabolism .

- Research Findings : In clinical trials, subjects receiving hydroxycitrate showed reduced body weight and fat mass compared to placebo groups, suggesting its efficacy as a weight loss supplement .

Food Additive

Potassium hydroxycitrate is utilized as a food additive due to its properties as a buffering agent and emulsifier. It helps maintain pH levels in various food products while enhancing flavor stability and texture.

- Applications in Foods :

Nutritional Supplements

Due to its potassium content, KOHCit is often included in nutritional supplements aimed at improving dietary potassium intake without increasing sodium levels.

Crystallization Studies

KOHCit has been employed in research investigating the crystallization behavior of calcium salts. Studies have shown that it can inhibit the growth of calcium oxalate crystals, providing insights into potential therapeutic strategies for managing nephrolithiasis (kidney stones) .

- Experimental Findings : In laboratory settings, KOHCit was observed to significantly reduce crystal growth rates compared to control samples, indicating its potential utility in biochemical research focused on mineral metabolism .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Function |

|---|---|---|

| Medical | Treatment of kidney stones | Increases urinary citrate; inhibits stone formation |

| Weight management | Modulates lipid metabolism | |

| Food Science | Food additive | Buffers pH; stabilizes flavors and textures |

| Nutritional supplements | Provides potassium without sodium | |

| Biochemical Research | Crystallization studies | Inhibits calcium oxalate crystal growth |

Mechanism of Action

The mechanism of action of potassium 1,2-dihydroxypropane-1,2,3-tricarboxylate hydrate involves its ability to chelate metal ions and buffer pH levels. In biological systems, it can bind to metal ions, preventing them from participating in unwanted reactions. This chelating property is particularly useful in preventing oxidative damage and maintaining enzyme activity. Additionally, its buffering capacity helps maintain stable pH levels in various environments .

Comparison with Similar Compounds

Chemical Structure and Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Potassium hydroxycitrate tribasic monohydrate | K₃C₆H₅O₈·H₂O | 340.41 | Contains a hydroxyl group on the citrate backbone |

| Potassium citrate tribasic monohydrate | K₃C₆H₅O₇·H₂O | 324.41 | Standard citrate without hydroxyl modification |

| Trisodium citrate dihydrate | Na₃C₆H₅O₇·2H₂O | 294.10 | Sodium salt with two water molecules |

| (+)-Garcinia acid (HCA lactone) | C₆H₆O₇ | 190.11 | Lactone form of hydroxycitric acid |

Key Observations :

- The hydroxyl group in potassium hydroxycitrate enhances its chelating capacity compared to potassium citrate, making it more effective in binding divalent cations like calcium .

- Sodium citrate lacks the hydroxyl group and exhibits lower molecular weight due to sodium's lighter atomic mass compared to potassium .

A. Inhibition of Calcium Oxalate Crystallization

- Potassium hydroxycitrate : Effective at 100–600 ppm in synthetic urine, outperforming trisodium citrate (200–800 ppm) in preventing nucleation .

- Potassium citrate : Primarily used to alkalize urine but lacks the hydroxyl group, reducing its affinity for calcium ions compared to hydroxycitrate .

B. Material Science

- Potassium citrate : Used in synthesizing hierarchical porous graphitic carbon (HPGC) for supercapacitors. Pyrolysis at 750°C yields materials with high surface area (1,425 m²/g) .

- Potassium hydroxycitrate: No reported use in carbon synthesis, likely due to thermal instability from the hydroxyl group .

Efficacy in Pharmaceutical Contexts

- Nephrolithiasis Management : In Drosophila models, hydroxycitrate reduces calcium oxalate deposits more effectively than citrate, attributed to its stronger Ca²⁺ chelation .

Analytical and Industrial Use

Biological Activity

Potassium hydroxycitrate tribasic monohydrate (KOH) is a compound derived from hydroxycitric acid (HCA), which is primarily extracted from the fruit of Garcinia cambogia. This compound has garnered attention for its potential biological activities, particularly in metabolic regulation, weight management, and kidney stone prevention. This article explores the biological activity of KOH, including its mechanisms of action, research findings, and case studies.

1. Inhibition of Lipid Biosynthesis:

KOH exhibits significant effects on lipid metabolism by inhibiting ATP-citrate lyase (ACL), an enzyme crucial for converting citrate to acetyl-CoA, a precursor for fatty acid synthesis. By inhibiting ACL, KOH reduces lipogenesis and promotes fat oxidation, thereby aiding weight management and metabolic health .

2. Modulation of Citrate Levels:

KOH increases urinary citrate levels without causing urinary alkalization. This is beneficial in preventing calcium oxalate (CaOx) kidney stones, as higher citrate concentrations inhibit CaOx crystallization . The compound's ability to enhance urinary citrate while stabilizing urinary pH makes it an effective agent in urolithiasis prevention.

3. Antioxidant Properties:

Research indicates that HCA, the active component in KOH, possesses antioxidant properties that may protect against oxidative stress in various tissues. This effect is particularly relevant in conditions such as non-alcoholic fatty liver disease (NAFLD), where oxidative stress contributes to disease progression .

Table 1: Summary of Key Studies on Potassium Hydroxycitrate

Case Studies

Case Study 1: Weight Management in Obese Patients

A clinical trial involving obese participants demonstrated that supplementation with KOH led to a significant reduction in body weight and waist circumference over 12 weeks. The study found that participants experienced improved metabolic markers, including reduced triglycerides and increased HDL cholesterol levels .

Case Study 2: Prevention of Calcium Oxalate Stones

In a double-blind study with patients prone to kidney stones, those receiving KOH showed a marked decrease in stone recurrence rates compared to the placebo group. Urinary analyses indicated higher citrate excretion and lower calcium oxalate supersaturation levels among those treated with KOH .

Q & A

Basic: What are the recommended methods for synthesizing and purifying potassium hydroxycitrate tribasic monohydrate in laboratory settings?

Methodological Answer:

The synthesis involves neutralizing citric acid with a high-purity potassium source (e.g., potassium hydroxide) under controlled stoichiometric conditions to achieve complete neutralization. Post-neutralization, crystallization is performed by slow evaporation at 20–25°C to obtain the monohydrate form. Purification includes recrystallization in deionized water to remove residual impurities like heavy metals (≤0.0005% as Pb). Purity is validated via assay (99–100.5% anhydrous basis) and loss on drying (3–6% at 180°C) .

Basic: How can researchers analytically characterize this compound to ensure compliance with pharmacopeial standards?

Methodological Answer:

Key analytical methods include:

- Titration (e.g., acid-base titration) for assay determination.

- Karl Fischer titration to quantify water content (4–6%).

- ICP-MS for heavy metal detection (≤0.0005% Pb).

- pH measurement (7–9 at 20°C, 5% solution) to confirm buffering capacity.

- Loss on drying (3–6%) to verify hydration stability.

These parameters align with Ph. Eur., BP, and USP specifications .

Basic: What role does this compound play as a buffering agent in cellular lipid metabolism studies?

Methodological Answer:

In lipid metabolism research, it is used to maintain physiological pH (7–9) in cell culture media, preventing acidosis during prolonged experiments. For example, in dietary formulations (e.g., 1.9230 g/kg diet), it stabilizes ionic strength and supports enzymatic activity in lipid-processing pathways. Researchers must validate pH stability using inline probes and compare results against control buffers (e.g., sodium citrate) to rule out potassium-specific interference .

Advanced: How can contradictions in pharmacokinetic data for this compound be resolved in bioavailability studies?

Methodological Answer:

Discrepancies often arise from variations in hydration state, dissolution rates, or interaction with divalent cations (e.g., Ca²⁺). To resolve these:

- Comparative dissolution testing : Use biorelevant media (e.g., simulated intestinal fluid) to assess dissolution under physiological conditions.

- Surrogate validation : Cross-reference data with citric acid or trisodium citrate (sharing the citrate moiety) to isolate potassium-specific effects .

- In vivo correlation : Pair in vitro dissolution profiles with rodent models to quantify systemic absorption differences .

Advanced: What experimental design considerations are critical when using this compound as a flame retardant in wood applications?

Methodological Answer:

Key factors include:

- Solubility optimization : Prepare aqueous solutions (≥50 mg/mL) to ensure even wood impregnation.

- Deliquescence management : Store treated wood at ≤40% humidity to prevent salt leaching.

- Fire performance testing : Use cone calorimetry to measure heat release rate (HRR) and compare with untreated controls.

- Environmental safety : Assess biodegradability via OECD 301F tests to confirm compliance with green chemistry principles .

Advanced: How can researchers optimize the concentration of this compound in dietary formulations without inducing electrolyte imbalance?

Methodological Answer:

- Dose-response studies : Test incremental concentrations (e.g., 0.5–2.0% w/w) in rodent diets and monitor serum potassium levels weekly.

- Ionic balance checks : Pair with sodium-reduced salts to avoid hyperkalemia.

- Histopathological validation : Examine kidney tissues for crystal deposition or tubular damage at study endpoints.

- Reference standards : Align with AIN-76A or similar guidelines, ensuring total citrate intake remains below 3% of dietary mass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.